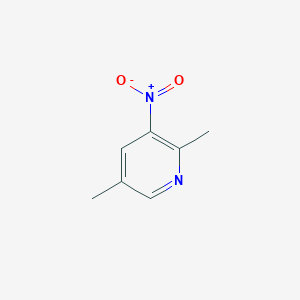

2,5-Dimethyl-3-nitropyridine

描述

Historical Context and Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with a rich history and a vast range of applications. openaccessjournals.com These six-membered aromatic rings containing one nitrogen atom are integral to numerous natural products, pharmaceuticals, and agrochemicals. openaccessjournals.comresearchgate.net The journey of pyridine chemistry began in the 19th century with its initial isolation from coal tar. openaccessjournals.comnih.gov

Evolution of Pyridine Synthesis Methodologies

The synthesis of pyridine derivatives has evolved significantly since its inception. Early methods relied on the condensation of aldehydes and ammonia (B1221849). numberanalytics.com A landmark in this field was the Hantzsch pyridine synthesis, first described in 1881 by Arthur Hantzsch, which typically involves a 2:1:1 mixture of a β-keto acid, an aldehyde, and ammonia or its salt. wikipedia.org Another classical approach is the Chichibabin pyridine synthesis, reported in 1924, which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org

Over the years, these foundational methods have been refined, and new strategies have emerged. numberanalytics.com These include transition metal-catalyzed reactions, such as the Bönnemann cyclization which involves the trimerization of a nitrile and two parts of acetylene, and various cross-coupling reactions. numberanalytics.comijpsonline.com More recent advancements have focused on developing more efficient and environmentally friendly methods, including the use of microwave assistance and continuous-flow reactors. researchgate.net The exploration of unconventional starting materials, such as biomass-derived resources, is also a growing area of interest. numberanalytics.com

Introduction of Nitro Groups into Pyridine Systems

The introduction of a nitro group (-NO2) onto a pyridine ring significantly alters its chemical properties and reactivity, making nitropyridines valuable intermediates in organic synthesis. mdpi.comkochi-tech.ac.jp Direct nitration of pyridine using standard nitrating agents like nitric acid or a mixture of nitric and sulfuric acid is often challenging and can result in low yields due to the deactivating effect of the nitrogen atom in the ring. researchgate.net

To overcome these limitations, alternative methods have been developed. One effective procedure involves the reaction of pyridine with dinitrogen pentoxide (N2O5) to form an N-nitropyridinium ion. researchgate.netresearchgate.net Subsequent reaction with sulfur dioxide or bisulfite in water leads to the formation of 3-nitropyridine (B142982) in good yield. researchgate.net This process is believed to occur via a mdpi.comcncb.ac.cn sigmatropic shift of the nitro group from the nitrogen to the 3-position of the pyridine ring. researchgate.netresearchgate.net Another approach is the "built-in" method, where a nitro-containing compound with an additional functional group is used as a building block in the synthesis of the pyridine ring. kochi-tech.ac.jp

Specific Relevance of Nitropyridines in Contemporary Chemical and Biological Sciences

Nitropyridines are a class of compounds that have garnered significant interest due to their diverse applications in both chemical and biological fields. mdpi.comresearchgate.net The presence of the electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic attack and provides a handle for further functionalization, such as reduction to an amino group. mdpi.com

Biological Significance of Nitropyridine Scaffolds

Nitropyridine derivatives have demonstrated a wide range of biological activities. mdpi.comnih.gov They have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. ontosight.aiontosight.ai For instance, certain nitropyridine derivatives have shown inhibitory activity against enzymes involved in cancer cell proliferation. ontosight.ai The nitro group itself can be a key pharmacophore, and its presence can significantly influence the biological profile of a molecule.

Applications in Organic Optical Materials

Donor-acceptor substituted pyridines, including nitropyridines, have been studied for their nonlinear optical (NLO) properties. optica.org These materials are of interest for applications in optoelectronics and photonics. The combination of an electron-donating group and an electron-accepting nitro group on the pyridine ring can lead to large second-order nonlinear optical coefficients. aip.org Compounds like 2-adamantylamino-5-nitropyridine (AANP) and 2-(α-methylbenzylamino)-5-nitropyridine (MBA-NP) have been grown as large single crystals and have shown significant NLO activity. aip.orgroyalsocietypublishing.org The specific arrangement of functional groups on the pyridine ring is crucial for achieving the desired optical properties. ibm.comtandfonline.com

Role as Precursors in Medicinal Chemistry and Bioactive Molecules

Nitropyridines are highly valuable precursors in the synthesis of a wide array of bioactive molecules and pharmaceuticals. mdpi.comcncb.ac.cnresearchgate.netnih.gov The nitro group can be readily transformed into other functional groups, most commonly an amino group, which is a key building block in many drug molecules. mdpi.com This synthetic versatility allows for the construction of complex heterocyclic systems with diverse biological targets. mdpi.comcncb.ac.cnresearchgate.net Nitropyridines have been utilized in the synthesis of compounds with potential antitumor, antiviral, and anti-neurodegenerative activities. mdpi.comresearchgate.netnih.gov For example, they have served as intermediates in the creation of potent inhibitors for enzymes like Janus kinase 2 (JAK2) and GSK3. researchgate.net

Defining the Research Scope: Focus on 2,5-Dimethyl-3-nitropyridine within the Nitropyridine Class

This article focuses specifically on the chemical compound This compound . It serves as a representative example to understand the synthesis, chemical nature, and reactivity of polysubstituted nitropyridines. The discussion will be confined to its chemical properties, spectroscopic signature, synthesis, and utility as a chemical intermediate. A comparative analysis with its structural isomers will be provided to highlight the influence of substituent placement on the compound's characteristics. This review strictly excludes any discussion of physiological effects, dosage, or safety profiles.

Structure

3D Structure

属性

IUPAC Name |

2,5-dimethyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-7(9(10)11)6(2)8-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTIWFKSSFPXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504830 | |

| Record name | 2,5-Dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52381-06-3 | |

| Record name | 2,5-Dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 2,5-Dimethyl-3-nitropyridine

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Two singlets in the aromatic region (δ 7.0-9.0 ppm) corresponding to the two protons on the pyridine (B92270) ring (H-4 and H-6).

|

| ¹³C NMR | - Five signals in the aromatic region (δ 120-160 ppm) for the five carbon atoms of the pyridine ring.

|

| IR Spectroscopy | - Strong characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching, typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹.

|

| Mass Spectrometry (EI) | - A molecular ion (M⁺) peak at m/z = 152.

|

Spectroscopic and Computational Investigations of 2,5 Dimethyl 3 Nitropyridine

Spectroscopic Characterization Techniques (for related nitropyridines)

Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic properties of organic compounds. For nitropyridines, a combination of infrared (IR), nuclear magnetic resonance (NMR), UV-Vis, and mass spectrometry (MS) provides a comprehensive characterization. nih.govnih.gov

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In nitropyridine derivatives, the nitro group (NO₂) exhibits characteristic strong absorption bands.

Key vibrational modes for nitropyridines include:

Asymmetric and Symmetric NO₂ Stretching: Aromatic nitro compounds typically show strong absorptions for the asymmetric and symmetric stretching vibrations of the NO₂ group. najah.edu For a related compound, 2-methoxy-3-methyl-5-nitropyridine, these bands are observed around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Aromatic C-H and C=C Stretching: The pyridine (B92270) ring itself will have characteristic C-H and C=C stretching vibrations.

Methyl Group Vibrations: The methyl (CH₃) groups will show C-H stretching and bending vibrations.

Theoretical calculations, such as Density Functional Theory (DFT), are often used to simulate vibrational spectra. doi.org These simulations aid in the assignment of observed experimental frequencies to specific vibrational modes, providing a more detailed understanding of the molecular structure. najah.edu For instance, in a study on 3-hydroxy-6-methyl-2-nitropyridine (B146962), DFT calculations at the B3LYP/6-311++G(d,p) level were used to analyze the vibrational spectra and identify different conformers. doi.org The comparison between experimental and computed spectra can confirm the molecular geometry and the nature of intramolecular interactions. doi.org

Table 1: Typical IR Frequencies for Substituted Nitropyridines

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1520 | |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | |

| Methoxy (C-O) | Stretch | ~1250 | |

| Aromatic (C-H) | Bending | ~830 |

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

¹H NMR: In substituted nitropyridines, the chemical shifts of the protons are influenced by the electronic effects of the substituents. The electron-withdrawing nitro group generally deshields adjacent protons, causing their signals to appear at a lower field (higher ppm). For 2,3-dimethyl-5-nitropyridine (B1630727), the pyridine ring protons are expected in the range of δ 8.5–9.0 ppm, while the methyl groups appear around δ 2.2–2.5 ppm. In a study of methylated derivatives of 4-nitropyridine (B72724) N-oxide, the chemical shifts of protons were analyzed to understand the influence of substituent electronic properties. chempap.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms attached to or near the electron-withdrawing nitro group are typically deshielded. In 2,3-dimethyl-5-nitropyridine, the methyl carbons are expected between δ 18–22 ppm. nih.gov Studies on various substituted nitropyridines have utilized ¹³C NMR to assign chemical shifts and understand substituent effects on the electronic distribution within the pyridine ring. nih.govresearchgate.net For example, in 2-amino-4-nitropyridines, the ortho effect of a methyl group was found to inhibit the deshielding effect of the 4-nitro group. nih.gov

Table 2: Representative NMR Chemical Shifts (δ, ppm) for Substituted Nitropyridines

| Compound Type | Nucleus | Proton/Carbon Type | Chemical Shift Range (ppm) | Reference |

|---|---|---|---|---|

| 2,3-Dimethyl-5-nitropyridine | ¹H | Pyridine Ring Protons | 8.5 - 9.0 | |

| ¹³C | Methyl Carbons | 18 - 22 | ||

| 2-Methoxy-3-methyl-5-nitropyridine derivatives | ¹H | Methoxy Protons | 3.8 - 4.0 | |

| ¹H | Methyl Protons | 2.4 - 2.6 |

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The position and intensity of absorption bands are characteristic of the molecule's electronic structure.

For nitropyridines, the electronic spectra are influenced by the interplay between the electron-donating methyl groups and the electron-withdrawing nitro group. researchgate.net The spectra of these compounds typically show π → π* transitions. nih.gov In a study of 2-N-phenylamino-methyl-nitro-pyridine isomers, the red color of isomers with a nitro group at the 3-position was noted, indicating significant absorption in the visible region. mdpi.com The solvent can also affect the electronic transitions; for instance, the UV spectra of 3-hydroxy-6-methyl-2-nitropyridine were recorded in different polar solvents to study these effects. orientjchem.org

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many nitropyridines are not strongly fluorescent, some derivatives have been shown to exhibit fluorescence. For example, certain (E)-2-(arylvinyl)-3-nitropyridines show fluorescence with a large Stokes shift, which is the difference between the absorption and emission maxima. nih.gov The sensitivity of fluorescence measurements makes it a valuable tool for trace analysis. drawellanalytical.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In combination with gas chromatography (GC-MS), it allows for the separation and identification of components in a mixture.

For 2,5-Dimethyl-3-nitropyridine, the molecular ion peak in the mass spectrum would correspond to its molecular weight. The fragmentation pattern provides structural information. A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a significant fragment ion. nist.govnih.gov For instance, in the analysis of 2,3-dimethyl-5-nitropyridine, electron ionization mass spectrometry (EI-MS) would show the molecular ion peak and a fragment corresponding to the loss of the NO₂ group. nih.gov GC-MS has also been used to analyze the evolved gases during the thermal decomposition of related compounds.

UV-Vis Absorption and Fluorescence Spectroscopy

Quantum Chemical Studies and Theoretical Calculations

Theoretical calculations have become an indispensable tool for complementing experimental spectroscopic data and providing deeper insights into molecular properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties.

DFT calculations, often using functionals like B3LYP, have been successfully applied to study various nitropyridine derivatives. doi.orgasianpubs.org These calculations can accurately predict geometric parameters and vibrational frequencies, which show good agreement with experimental data. najah.edu For example, DFT calculations on 2-hydroxy-5-methyl-3-nitropyridine (B188116) showed that the B3LYP functional with a 6-311G(3d,2p) basis set yielded vibrational frequencies that were very close to the experimental data.

Furthermore, DFT can be used to study electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding chemical reactivity and electronic transitions. asianpubs.orgresearchgate.net Time-dependent DFT (TD-DFT) is employed to calculate vertical excitation energies, which can be compared with experimental UV-Vis absorption maxima. nih.gov Such calculations have been used to analyze the π → π* transitions in nitropyridine N-oxides, revealing charge shifts from electron-donating to electron-accepting groups upon excitation. nih.gov

Density Functional Theory (DFT) Calculations

Geometrical Optimization and Structural Parameters (Bond Lengths, Bond Angles, Torsion Angles)

Computational chemistry provides powerful tools for the theoretical determination of molecular structures. For substituted pyridine derivatives like this compound, methods such as Density Functional Theory (DFT) and ab-initio calculations are employed to optimize the geometry and predict structural parameters. These calculations are often performed in the gas phase and the results are compared with experimental data where available. najah.eduresearchgate.net

For similar pyridine derivatives, studies have shown that geometrical parameters, including bond lengths, bond angles, and torsion angles, calculated via DFT methods like B3LYP with a 6-311++G(d,p) basis set, are in good agreement with experimental values obtained from X-ray crystallography. najah.eduresearchgate.net Discrepancies between theoretical and experimental values are often attributed to the different states in which they are determined; theoretical calculations typically model the molecule in an isolated gaseous state, while experimental results are from the solid state where intermolecular forces can influence the structure. najah.edu

For instance, in a study on 2-amino-3-nitropyridine, the calculated bond lengths and angles using both B3LYP and MP2 methods were found to be reliable when compared to X-ray diffraction data. najah.edu The planarity of the nitro group and the pyridine ring is a key feature, as indicated by the dihedral angles. najah.edu

Below is a representative table of optimized geometrical parameters for a substituted nitropyridine, illustrating the type of data obtained from such computational studies.

| Parameter | Bond/Angle | Calculated Value (B3LYP) | Calculated Value (MP2) | Experimental Value |

| Bond Length (Å) | C2-N1 | 1.345 | 1.342 | 1.340 |

| N1-C6 | 1.338 | 1.335 | 1.333 | |

| C3-N(O2) | 1.460 | 1.465 | 1.458 | |

| Bond Angle (°) | C2-N1-C6 | 118.5 | 118.7 | 118.6 |

| N1-C2-C3 | 122.3 | 122.1 | 122.4 | |

| C2-C3-N(O2) | 119.8 | 119.6 | 119.9 | |

| Torsion Angle (°) | C6-N1-C2-C3 | 0.1 | 0.0 | 0.2 |

| N1-C2-C3-N(O2) | 179.8 | -179.9 | 179.7 |

Electronic Structure Analysis (HOMO and LUMO Energies, Charge Transfer)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. najah.eduresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.

For nitropyridine derivatives, the HOMO and LUMO are often distributed across the molecule. In many cases, the HOMO is located on the pyridine ring and the amino or methyl substituents, while the LUMO is centered on the electron-withdrawing nitro group and the pyridine ring. najah.eduresearchgate.net This distribution indicates that electronic transitions involve a charge transfer from the electron-donating parts of the molecule to the electron-accepting nitro group. najah.edu This intramolecular charge transfer is a characteristic feature of such molecules. najah.edunajah.edu

The energies of the HOMO, LUMO, and the energy gap can be calculated using computational methods like DFT. For example, in a study of 2-amino-3-nitropyridine, the calculated HOMO and LUMO energies showed that charge transfer occurs within the molecule. najah.edunajah.edu

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.5 |

| Energy Gap | 4.0 |

Note: The data in this table is illustrative and represents typical values for a nitropyridine derivative. Specific values for this compound would require dedicated computational analysis.

Simulation of Spectroscopic Data

Computational methods are widely used to simulate spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. najah.eduals-journal.com These simulations provide valuable insights into the vibrational modes and chemical shifts of the molecule, aiding in the interpretation of experimental spectra. najah.eduals-journal.com

For nitropyridine compounds, DFT calculations have been successfully used to simulate IR spectra. najah.edu The calculated vibrational frequencies are often scaled to account for the approximations in the theoretical methods and to improve agreement with experimental data. researchgate.net For instance, in the study of 2-amino-3-nitropyridine, the theoretical infrared spectra were successfully simulated using both DFT and MP2 levels of calculation. najah.edu

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. najah.eduals-journal.com These calculations are often performed considering the solvent effects to better match experimental conditions. najah.edunajah.edu For 2-amino-3-nitropyridine, the ¹H and ¹³C NMR chemical shifts were calculated in a DMSO solution using the IEF-PCM model and showed good agreement with experimental data. najah.edunajah.edu

Ab-initio Methods (e.g., MP2)

Ab-initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. The Møller-Plesset perturbation theory of the second order (MP2) is a widely used ab-initio method that incorporates electron correlation effects, offering a higher level of theory compared to the Hartree-Fock (HF) method. acs.org

In the study of substituted nitropyridines, MP2 calculations have been utilized for geometry optimization and the calculation of vibrational frequencies. najah.eduacs.org For example, in the investigation of 2-amino-3-nitropyridine, both MP2 and DFT methods were employed to compute geometrical parameters and simulate the IR spectrum. najah.edunajah.edu The results from both methods were compared with experimental data, and it was noted that the B3LYP (a DFT functional) calculated values often correlated well with experimental results, while MP2 provides a valuable alternative and cross-check. najah.edu Ab-initio methods like MP2 are particularly important for systems where DFT might not be as accurate, or for providing a benchmark for other computational methods. acs.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical framework for analyzing the electron density distribution in molecules. researchgate.netresearchgate.net It allows for the characterization of chemical bonds and noncovalent interactions based on the topology of the electron density, ρ(r). researchgate.netresearchgate.net

Electron Charge Density and Laplacian at Bond Critical Points

A key aspect of QTAIM analysis is the identification of bond critical points (BCPs), which are points in the electron density where the gradient of the density is zero. researchgate.netresearchgate.net The values of the electron charge density, ρ(r), and its Laplacian, ∇²ρ(r), at these BCPs provide crucial information about the nature and strength of the chemical bond or interaction. researchgate.netmdpi.com

A high value of ρ(r) at a BCP is indicative of a strong covalent bond, while lower values are characteristic of weaker interactions like hydrogen bonds or van der Waals interactions. researchgate.netmdpi.com The sign of the Laplacian of the electron density, ∇²ρ(r), distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ(r) > 0). researchgate.net

In the context of nitropyridine derivatives, QTAIM analysis can be used to characterize the various intramolecular and intermolecular interactions. For example, it can provide quantitative insights into the nature of the C-N, C-C, and N-O bonds within the molecule, as well as any hydrogen bonds or other noncovalent interactions that may be present in the crystal structure. researchgate.netmdpi.com

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Nature of Interaction |

| Covalent Bond | > 0.2 | < 0 | Shared-shell |

| Hydrogen Bond | 0.002 - 0.04 | > 0 | Closed-shell |

| van der Waals | < 0.01 | > 0 | Closed-shell |

Note: This table provides typical ranges for QTAIM parameters for different types of interactions and is not specific to this compound.

Studies on Noncovalent Interactions (e.g., π-hole interactions)

Noncovalent interactions play a crucial role in determining the structure and properties of molecules in the solid state and in biological systems. researchgate.netresearchgate.net In addition to classical hydrogen bonds, other noncovalent interactions such as π-hole interactions have gained increasing attention. mdpi.comresearchgate.net

A π-hole is a region of positive electrostatic potential located perpendicular to a π-system, such as an aromatic ring or a nitro group. researchgate.net This positive region can interact favorably with electron-rich species, such as lone pairs on oxygen or nitrogen atoms, or anions. mdpi.comresearchgate.net

In nitropyridine derivatives, the nitro group can act as a π-hole donor. mdpi.com The nitrogen atom of the nitro group, being bonded to two electronegative oxygen atoms, can have a region of positive electrostatic potential above and below the plane of the group. This π-hole can engage in attractive interactions with electron donors. mdpi.com Studies on nitropyridine-1-oxides have provided strong experimental and theoretical evidence for the ability of the nitro group's π-hole to participate in noncovalent interactions. mdpi.com These interactions can be significant in directing the self-assembly of molecules in the crystal lattice. mdpi.com The strength of these π-hole interactions can be comparable to that of conventional hydrogen bonds. mdpi.com

Role as a Building Block in Complex Organic Synthesis

This compound serves as a fundamental building block in the field of organic chemistry, providing a scaffold for the construction of more intricate molecules. The reactivity of the pyridine ring, influenced by the electron-withdrawing nitro group and the electron-donating methyl groups, allows for a variety of chemical transformations.

Synthesis of Heterocyclic Compounds

The structure of this compound is foundational for the synthesis of a range of heterocyclic compounds. The presence of the nitro group offers a site for reduction to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems. For instance, derivatives of nitropyridines can be used to synthesize pyrrolo[3,2-b]pyridines. researchgate.net The general strategy involves the reduction of the nitro group to an amine, which can then react with other functional groups within the molecule or with external reagents to form new rings. This approach is crucial for creating novel molecular frameworks that are often explored for their biological activities.

Furthermore, the methyl groups on the pyridine ring can also be functionalized. For example, they can undergo condensation reactions with aldehydes to form styrylpyridines. mdpi.com These reactions expand the diversity of heterocyclic structures that can be accessed from a this compound starting material.

Precursor for 2,5-Disubstituted Pyridines

This compound is a key precursor for a variety of 2,5-disubstituted pyridines. The substituents at the 2 and 5 positions of the pyridine ring can be modified or replaced to introduce different functional groups, leading to a library of compounds with diverse properties.

One common transformation is the substitution of the nitro group. Through nucleophilic aromatic substitution, the nitro group can be replaced by various nucleophiles. researchgate.net This allows for the introduction of a wide array of functionalities at the 3-position, while the methyl groups at the 2 and 5 positions remain, thus generating a series of 2,5-disubstituted pyridines.

Additionally, the nitro group can be reduced to an amino group, which can then be further modified. For example, the resulting aminopyridine can undergo diazotization followed by substitution to introduce a range of different atoms or groups. This versatility makes this compound a valuable starting material for creating libraries of 2,5-disubstituted pyridines for screening in various applications, including materials science and medicinal chemistry.

Exploration in Pharmaceutical and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. mdpi.com The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of new bioactive molecules and pharmaceutical intermediates.

Intermediate in the Synthesis of Pharmaceutical Compounds

This compound and its derivatives serve as important intermediates in the synthesis of various pharmaceutical compounds. The functional groups present on the molecule provide handles for further chemical modifications, allowing for the construction of more complex drug-like molecules. For instance, the nitro group can be a precursor to an amino group, which is a common functional group in many pharmaceuticals, enabling the formation of amides, sulfonamides, or other nitrogen-containing moieties. nih.gov

A notable example is the use of related nitropyridine derivatives in the synthesis of proton pump inhibitors like lansoprazole (B1674482) and rabeprazole, where the pyridine core is a key structural element. google.com The synthesis often involves the transformation of the nitro group and modifications of the methyl groups to build the final drug structure.

Development of New Drugs and Bioactive Molecules

The structural motif of this compound is actively explored in the development of new drugs and bioactive molecules. vulcanchem.com Medicinal chemists often synthesize libraries of compounds based on a common scaffold to explore structure-activity relationships (SAR) and identify potent and selective drug candidates.

A significant area of research involving nitropyridine derivatives is the development of Janus kinase 2 (JAK2) inhibitors. mdpi.comnih.gov Abnormal signaling of JAK2 is implicated in various diseases, including myeloproliferative neoplasms. nih.gov Researchers have synthesized and evaluated a number of nitropyridine-based compounds for their ability to inhibit JAK2.

In one approach, a related compound, 2-chloro-5-methyl-3-nitropyridine (B188117), was used as a starting material. mdpi.comnih.gov The chloro and nitro groups were subjected to various chemical transformations to introduce different substituents, leading to the identification of potent JAK2 inhibitors. These studies highlight the importance of the nitropyridine core as a scaffold for designing targeted therapies. The general synthetic strategy often involves the substitution of the chloro group and the reduction of the nitro group to an amine, which is then further functionalized to create the final inhibitor molecules. nih.gov The exploration of different substituents on the pyridine ring allows for the fine-tuning of the inhibitory activity and selectivity against other kinases in the JAK family.

Glycogen Synthase Kinase-3 (GSK3) Inhibitors

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in various diseases, including diabetes, neurodegenerative disorders like Alzheimer's disease, and cancer. nih.govnih.gov Its inhibition is a key target for therapeutic intervention. nih.gov While direct studies on this compound as a GSK3 inhibitor are not prominent, related nitropyridine derivatives have been synthesized and evaluated for this purpose. For instance, researchers have synthesized a series of heterocyclic compounds that inhibit GSK3 starting from 2,6-dichloro-3-nitropyridine (B41883). mdpi.com In these syntheses, the nitropyridine core serves as a key intermediate for building more complex molecules. mdpi.com One of the most active GSK3 inhibitors from this series, featuring a 2,4-dichlorophenyl moiety, demonstrated an IC₅₀ of 8 nM. mdpi.com This highlights the utility of the nitropyridine scaffold in developing potent enzyme inhibitors.

DNA-dependent Protein Kinase (DNA-PK) Inhibitors

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the repair of DNA double-strand breaks through the non-homologous end-joining pathway, making it a prime target for developing radiosensitizers in cancer therapy. researchgate.net Nitropyridine derivatives have emerged as important precursors in the synthesis of potent and selective DNA-PK inhibitors. researchgate.netnih.gov A notable example is the synthesis of the highly selective DNA-PK inhibitor AZD7648, which utilizes 2-amino-4-methyl-5-nitropyridine (B42881) as the starting material. researchgate.netnih.gov Although this is an isomer of the target compound, its use underscores the value of the substituted nitropyridine structure in this context. The synthesis involves converting the nitropyridine into a triazolo[1,5-a]pyridine intermediate, which is then coupled with other fragments to produce the final inhibitor. nih.gov Furthermore, other research efforts have focused on creating dual ATM and DNA-PK inhibitors derived from 5-bromo-2-chloro-3-nitro-pyridine. google.com

Urease Inhibitors

Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.govnih.gov Several studies have explored nitropyridine derivatives as potential urease inhibitors. nih.govnih.govresearchgate.netresearchgate.net For example, 3-nitropyridylpiperazine derivatives have been synthesized and evaluated for their ability to inhibit jack bean urease. nih.govnih.gov The most promising of these compounds showed IC₅₀ values significantly lower than the standard inhibitor, thiourea. nih.govresearchgate.net Another study reported that a 5-nitropyridin-2-yl derivative exhibited dual inhibition of both chymotrypsin (B1334515) and urease. nih.govresearchgate.netresearchgate.net These findings suggest that the nitropyridine moiety is a valuable component in the design of novel urease inhibitors.

Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors

Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is an enzyme involved in inflammation and oxidative stress. nih.gov Its inhibitors are being investigated for various pathological conditions. Substituted 3-nitropyridines have been identified as precursors for synthesizing SSAO inhibitors. mdpi.com A synthetic route has been described that starts with a substituted 3-nitropyridine (B142982), which undergoes several transformations to yield the final inhibitor. mdpi.com Additionally, patents have been filed for imidazo[4,5-c]pyridine and pyrrolo[2,3-c]pyridine derivatives as SSAO inhibitors, with synthetic routes originating from compounds like 3-Bromo-4-nitropyridine N-oxide. google.com While direct data on this compound is scarce, the consistent use of related nitropyridines points to the potential of this chemical class for developing SSAO inhibitors.

Antimicrobial Agents

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. mdpi.com Nitropyridine derivatives have shown promise in this area. nih.gov Research has demonstrated that derivatives of 2,3-Dimethyl-5-nitropyridine, an isomer of the subject compound, exhibit significant antimicrobial activity against various bacterial strains. Furthermore, coordination complexes containing nitropyridine ligands have shown antibacterial and antifungal activity comparable to standard drugs like ciprofloxacin. nih.gov Other studies have successfully synthesized antibacterial compounds from starting materials like 2-chloro-5-nitropyridine. mdpi.com A study also identified 2-(1-Piperidino)-3-nitropyridine as possessing antimicrobial properties. nih.gov

Antiulcer Agents (via 3,5-Dimethyl-4-nitropyridine 1-oxide analogy)

A significant application of a close analogue, 3,5-Dimethyl-4-nitropyridine 1-oxide, is its use as a key intermediate in the synthesis of proton pump inhibitors, a class of antiulcer agents. chemicalbook.com This compound is instrumental in preparing 2-[(2-pyridylmethyl)thio or -sulfinyl]benzimidazoles, which are effective in treating gastric acid secretion disorders. chemicalbook.com The synthesis of globally recognized antiulcer drugs such as omeprazole, lansoprazole, and pantoprazole (B1678409) has involved intermediates derived from nitropyridine N-oxides. google.comrjpbcs.com For example, one synthetic route involves the chlorination of the 2-methyl group of 2,3,5-trimethyl-4-nitropyridine (B3342244) N-oxide, followed by deoxygenation and reaction with a mercaptobenzimidazole derivative. google.com This established role of a very similar compound highlights the potential of the dimethyl-nitropyridine scaffold in the development of antiulcer therapeutics.

Investigation of Biological Activity and Mechanism of Action

The biological activity of nitropyridine compounds is generally attributed to their chemical structure, particularly the presence of the nitro group. The mechanism of action for many nitropyridine derivatives involves the reduction of the electron-withdrawing nitro group to form reactive intermediates. These intermediates can then interact with various cellular components and molecular targets, leading to effects like enzyme inhibition or the disruption of cellular processes.

The specific nitration of 2,5-dimethylpyridine (B147104) has been studied, and it is understood to proceed via a google.com sigmatropic shift of the NO₂ group. rsc.orgresearchgate.net The reaction of pyridine compounds with dinitrogen pentoxide (N₂O₅) initially forms an N-nitropyridinium ion. Subsequent reaction with sodium bisulfite (NaHSO₃) leads to the formation of unstable dihydropyridine (B1217469) intermediates, which then rearrange to yield the final β-nitropyridine product. rsc.orgresearchgate.netntnu.no This mechanism, which is distinct from typical electrophilic aromatic substitution, is crucial for understanding the synthesis and reactivity of compounds like this compound. researchgate.net Derivatives of this compound are being explored for a range of biological activities, including antimicrobial and anticancer properties.

Interactive Data Table: Applications of Nitropyridine Derivatives

| Application | Starting Nitropyridine Derivative | Resulting Compound Class/Activity | Reference(s) |

| GSK3 Inhibition | 2,6-dichloro-3-nitropyridine | Heterocyclic GSK3 inhibitors | mdpi.com |

| DNA-PK Inhibition | 2-amino-4-methyl-5-nitropyridine | Selective DNA-PK inhibitor (AZD7648) | nih.gov, researchgate.net |

| Urease Inhibition | 2-chloro-3-nitropyridine (B167233) | 3-Nitropyridylpiperazine derivatives | nih.gov, nih.gov |

| SSAO Inhibition | Substituted 3-nitropyridines | SSAO inhibitors | mdpi.com |

| Antimicrobial Activity | 2,3-Dimethyl-5-nitropyridine | Antimicrobial derivatives | |

| Antiulcer Agents | 3,5-Dimethyl-4-nitropyridine 1-oxide | 2-[(2-pyridylmethyl)thio]benzimidazoles | , chemicalbook.com |

Interaction with Molecular Targets and Cellular Components

The reactivity of the nitropyridine scaffold is largely dictated by the electron-withdrawing nature of the nitro group, which facilitates interactions with various molecular targets. nih.gov This functional group makes the pyridine ring susceptible to nucleophilic attack, a common reaction pathway for cellular functionalization. nih.gov Research has shown that in the presence of anionic sulfur, nitrogen, and oxygen nucleophiles, the nitro group itself can be substituted. nih.gov In contrast, carbon-based nucleophiles may lead to dearomatization of the pyridine ring through addition reactions. nih.gov

This inherent reactivity allows nitropyridine-based molecules to engage with cellular components. For instance, coordination complexes of nitropyridine derivatives have been shown to possess DNA-binding capabilities, indicating a direct interaction with genetic material. mdpi.com The general mechanism often involves the nitro group undergoing reduction to form reactive intermediates which can then interact with various cellular constituents.

Inhibition of Enzyme Activity and Disruption of Cellular Processes

A significant area of research for nitropyridine derivatives is their role as enzyme inhibitors, which disrupts critical cellular processes. mdpi.com The nitropyridine framework serves as a "privileged structure" in drug design, acting as a versatile precursor for a wide range of bioactive molecules. mdpi.comnih.gov These compounds have been found to inhibit a diverse array of enzymes, demonstrating broad therapeutic potential.

For example, derivatives have been synthesized as potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in signaling pathways that regulate cell growth and proliferation. mdpi.comnih.gov Other research has focused on their ability to inhibit urease and chymotrypsin. mdpi.comnih.govresearchgate.net In the field of infectious diseases, nitropyridine derivatives have been investigated as inhibitors of enzymes crucial for viral replication, such as HIV-1 integrase and the RNase H domain of reverse transcriptase. mdpi.comnih.gov

Furthermore, the development of highly selective inhibitors for various kinases, which are pivotal in cell signaling and are often dysregulated in diseases like cancer, is a major focus. Nitropyridine-based compounds have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), Aurora-A kinase, and phosphoinositide 3-kinases (PI3Ks). mdpi.comnih.govacs.orgresearchgate.net The inhibitory activity extends to other enzyme classes as well, including phosphodiesterases (PDE4) and protoporphyrinogen (B1215707) oxidase. mdpi.comresearchgate.net

The table below summarizes the inhibitory activities of various nitropyridine derivatives against different enzyme targets as reported in the scientific literature.

| Derivative Class/Compound | Target Enzyme | Reported IC₅₀ Values | Source(s) |

| Substituted Sulfamides | Janus Kinase 2 (JAK2) | 8.5–12.2 µM | mdpi.comnih.gov |

| 1-(3-Nitropyridin-2-yl)piperazine derivatives | Urease | 2.0 ± 0.73 µM (most potent) | frontiersin.org |

| 5-(5-Nitropyridin-2-yl) derivative | Chymotrypsin | 8.67 ± 0.1 μM | mdpi.comnih.gov |

| 5-(5-Nitropyridin-2-yl) derivative | Urease | 29.21 ± 0.98 μM | mdpi.comnih.gov |

| 4-Aza-6-nitrobenzofuroxan | HIV-1 Integrase (strand transfer) | 190 ± 30 μM | mdpi.comnih.gov |

| 4-Aza-6-nitrobenzofuroxan | HIV-1 Integrase (3' processing) | 60 ± 15 μM | mdpi.comnih.gov |

| 4-Aza-6-nitrobenzofuroxan | HIV-1 RNase H | 90 ± 20 μM | mdpi.comnih.gov |

| Imidazo[4,5-b]pyridine derivative (28c) | Aurora-A Kinase | 0.067 µM (biochemical) | acs.org |

| Imidazo[4,5-b]pyridine derivative (28c) | Aurora-B Kinase | 12.71 µM (biochemical) | acs.org |

| Thiazolo[5,4-b]pyridine derivative (19a) | Phosphoinositide 3-Kinase α (PI3Kα) | 3.6 nM | researchgate.net |

| Pyridyloxy-substituted acetophenone (B1666503) oximes | Protoporphyrinogen Oxidase | 3.11–4.18 μM | mdpi.com |

| Imidazo[4,5-b]pyridines | Phosphodiesterase 4 (PDE4) | Comparable to Rolipram | nih.govresearchgate.net |

Material Science Applications

The electronic structure of this compound, characterized by the interplay between the electron-donating methyl groups and the electron-withdrawing nitro group on the π-conjugated pyridine ring, makes it and related compounds interesting for applications in material science.

Efficient Organic Optical Materials

Nitropyridine derivatives are recognized as promising organic materials for nonlinear optical (NLO) applications. nih.gov Organic NLO materials are of great interest because their properties can be tailored through molecular engineering, and they often exhibit large nonlinear optical susceptibilities and fast response times. optica.org The efficiency of these materials is typically rooted in their molecular structure, which features highly delocalized π-electron systems coupled with electron donor and acceptor groups. optica.orgtcichemicals.com This arrangement creates a significant change in dipole moment upon excitation, leading to strong second-order NLO effects like second-harmonic generation (SHG), where light of a specific frequency is converted to light of double that frequency.

Several nitropyridine-based crystals have been developed and characterized for their excellent NLO properties.

2-(N-prolinol)-5-nitropyridine (PNP) was found to have large nonlinear optical susceptibilities (d_yxx = 48 pm/V) and demonstrated angle-tuned phase-matched SHG. tandfonline.comaip.org

2-Adamantylamino-5-nitropyridine (AANP) possesses one of the largest second-order NLO coefficients, with d₃₁ and d₃₃ values of 80 and 60 pm/V, respectively. aip.org It shows high wavelength-conversion efficiency, making it suitable for optical communication systems. optica.org

2-Cyclooctylamino-5-nitropyridine (COANP) exhibits high birefringence and has been shown to have interesting phase-matching properties for frequency doubling and sum-frequency generation. optica.org

2-Carboxylic acid-4-nitropyridine-1-oxide (POA) has been crystallized in two different forms, both of which show significant SHG efficiencies, up to 9.8 times that of the standard inorganic material KDP. acs.org

The substitution pattern of this compound, with its donor (methyl) and acceptor (nitro) groups, aligns with the fundamental design principles for creating effective second-order NLO materials.

Photochromic Properties and Photoinduced Radicals (general relevance)

Photochromism is a phenomenon where a compound undergoes a reversible transformation between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. This property makes such molecules potential candidates for molecular switches in various optical applications. researchgate.netresearchgate.net

Research into pyridine derivatives has revealed their potential for photochromic behavior. While specific studies on this compound are not widely reported, related compounds have demonstrated these properties. For example, the photochromic properties of 2-(3-nitro-2-pyridylmethyl)benzazoles have been studied, where irradiation leads to the formation of detectable photoinduced species. lookchem.com The mechanism in other classes of photochromic molecules often involves processes like intramolecular proton transfer (leading to enol-keto tautomerism) or cis-trans isomerization around a double bond. researchgate.netresearchgate.net For instance, some triarylethylene derivatives show fast and significant photochromic behavior that can be used to create photoresponsive surfaces, where properties like wettability can be reversibly changed with light. rsc.org Given the electronic characteristics of the nitropyridine scaffold, it is a candidate for incorporation into novel photochromic systems.

Energetic Compounds (general relevance of nitropyridines)

Nitropyridines, especially those with multiple nitro groups, are considered a promising class of energetic compounds. nih.govresearchgate.net The energetic properties of these materials stem from their chemical structure, which contains both a fuel component (the carbon and hydrogen in the pyridine ring) and an oxidizing component (the oxygen atoms in the nitro groups) within the same molecule.

A key feature of many modern energetic materials is a high nitrogen content. chemistry-chemists.com Upon decomposition, these nitrogen-rich compounds release large amounts of energy and form the highly stable and environmentally benign dinitrogen (N₂) gas. The presence of the pyridine ring and nitro groups in compounds like this compound contributes to a high nitrogen-to-carbon ratio and a favorable oxygen balance, which are important parameters for energetic performance.

The table below shows examples of nitrogen-containing heterocyclic energetic compounds and some of their performance characteristics.

| Compound Name | Density (g·cm⁻³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Source |

| 1,2-bis(4-nitro-1H-pyrazol-5-yl)diazene 1-oxide | 1.87 | 8272 | 28.1 | chemistry-chemists.com (Cited within) |

| Octahydro-1,3,4,6-tetranitro...diimidazole-2,5-dione | 1.96 | 9100 (calc.) | 39.5 (calc.) | chemistry-chemists.com (Cited within) |

| 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPO) | 1.83 | 8570 | 31.7 | chemistry-chemists.com (Cited within) |

Development of Novel and Green Synthetic Methodologies for this compound

The synthesis of this compound and other nitropyridines has traditionally relied on methods that, while effective, often involve harsh reagents and generate significant waste. The development of novel and "green" synthetic methodologies is a critical area for future research.

Current synthetic approaches for related nitropyridines often involve the nitration of a corresponding pyridine derivative using strong acids like nitric acid and sulfuric acid. While these methods can provide good yields, they present environmental and safety challenges. google.com An alternative approach involves the reaction of a substituted pyridine with dinitrogen pentoxide. researchgate.netntnu.no

Future research should focus on developing more sustainable and efficient synthetic routes. This could include:

A comparative look at existing and potential future "green" methods is presented below:

| Feature | Traditional Nitration | Potential Green Methodologies |

|---|---|---|

| Reagents | Concentrated Nitric Acid, Sulfuric Acid | Solid Acid Catalysts, Milder Nitrating Agents mdpi-res.com |

| Process | Batch processing | Continuous Flow Chemistry |

| Byproducts | Acidic waste, multiple isomers mdpi-res.com | Reduced byproducts, higher selectivity mdpi-res.com |

| Environmental Impact | High | Low |

In-depth Mechanistic Studies of Specific Reactions of this compound

A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling its reactivity and designing new synthetic applications. While general mechanisms for reactions of nitropyridines are known, detailed studies on this specific compound are lacking.

Key areas for mechanistic investigation include:

Computational Design and Prediction of Novel Derivatives with Enhanced Bioactivity or Material Properties

Computational chemistry offers a powerful tool for accelerating the discovery of new molecules with desired properties. By employing techniques like Density Functional Theory (DFT) and molecular docking, researchers can predict the properties of novel this compound derivatives before their synthesis. researchgate.net

Future computational studies could focus on:

Exploration of Derivatization for Targeted Biological Pathways

The pyridine scaffold is a "privileged structural motif" in drug design, appearing in numerous approved drugs. mdpi.com Nitropyridines, in particular, have shown a wide range of biological activities, including anticancer, antifungal, and herbicidal properties. mdpi.comresearchgate.netnih.gov The derivatization of this compound offers a promising strategy for developing new therapeutic agents that target specific biological pathways.

Future research in this area should involve:

The following table outlines potential derivatization strategies and their targeted biological applications:

| Derivatization Strategy | Potential Biological Target/Application |

|---|---|

| Reduction to 2,5-Dimethylpyridin-3-amine and subsequent amide coupling | Kinase inhibitors (e.g., for cancer therapy) mdpi.com |

| Nucleophilic substitution of the nitro group with various nucleophiles | Antifungal or antibacterial agents mdpi.comsmolecule.com |

| Cross-coupling reactions to introduce new substituents | Development of insecticides or herbicides mdpi.comnih.gov |

Investigations into Environmental and Sustainable Applications of this compound Derivatives

Beyond medicinal chemistry, the unique properties of this compound derivatives could be harnessed for environmental and sustainable applications. The strong electron-withdrawing nature of the nitro group can impart useful characteristics for various functions.

Potential areas of exploration include:

Comparative Analysis with Isomers

The properties and reactivity of dimethyl-nitropyridine compounds are highly dependent on the substitution pattern on the pyridine (B92270) ring. A comparison between 2,5-Dimethyl-3-nitropyridine and its isomers illustrates these structural nuances.

Table 3: Comparative Overview of Dimethyl-nitropyridine Isomers

| Compound | Structure | Key Features & Synthesis Notes |

|---|---|---|

| This compound |  | Synthesized via nitration of 2,5-lutidine. The nitro group is flanked by a methyl group and a ring proton, influencing its electronic environment. |

| 2,3-Dimethyl-5-nitropyridine (B1630727) |  | Typically synthesized by the nitration of 2,3-dimethylpyridine. The nitro group is para to the ring nitrogen, which strongly influences its reactivity in nucleophilic substitutions. ntnu.no |

| 2,6-Dimethyl-3-nitropyridine |  | Prepared from 2,6-lutidine via nitration. The nitro group is sterically hindered by two adjacent methyl groups, which can affect its reactivity. It may be used to prepare 3-amino-2,6-lutidine. |

| 3,5-Dimethyl-4-nitropyridine 1-oxide |  | Synthesized by the nitration of 3,5-dimethylpyridine (B147111) N-oxide. It has a reported melting point of 174-175 °C. The N-oxide functionality significantly alters the ring's electronic properties and reactivity compared to the non-oxidized pyridines. |

Conclusion

2,5-Dimethyl-3-nitropyridine stands as a valuable compound within the nitropyridine class. Its synthesis, while requiring controlled conditions, provides a versatile platform for further chemical modification. The presence of the nitro and methyl groups defines its reactivity, making it a useful intermediate for accessing more complex molecular targets. Although detailed experimental data for this specific isomer is scarce in public literature, its chemical behavior can be reliably inferred from the well-documented chemistry of related nitropyridines. Future research into the specific reaction pathways and potential applications of this compound could further establish its role in synthetic chemistry.

常见问题

Q. What are the established synthesis routes for 2,5-Dimethyl-3-nitropyridine?

The primary synthesis route involves nitration of 2,5-dimethylpyridine under controlled conditions. Evidence from CAS No. 52381-06-3 indicates that regioselective nitration at the 3-position is achieved using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize byproducts like 2,4- or 2,6-dimethyl isomers . Comparative studies with related compounds (e.g., 2-Methyl-3-nitropyridine, CAS 18699-87-1) suggest that steric and electronic effects of methyl groups direct nitration to the meta position .

Q. How is this compound characterized analytically?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., methyl groups at C2/C5 and nitro at C3).

- Mass spectrometry (MS) : Molecular ion peaks (m/z 152.15) confirm molecular weight, while fragmentation patterns distinguish isomers .

- Melting point analysis : Reported mp ranges (if available) validate purity. For analogs like 2,4-Dimethyl-3-nitropyridine (CAS 1074-76-6), discrepancies in melting points (~70–75°C) highlight the need for recrystallization .

Q. What safety protocols are recommended for handling this compound?

- Storage : Keep at 0–6°C in airtight containers to prevent degradation .

- PPE : Use nitrile gloves, lab coats, and eye protection.

- First aid : For inhalation, move to fresh air; for skin contact, wash with water and consult a physician. No specific GHS hazards are classified, but general nitro compound precautions apply .

Q. How does pH or temperature affect the stability of this compound?

Nitroaromatic compounds are generally stable under ambient conditions but may decompose under strong acids/bases or prolonged UV exposure. Stability studies for analogs (e.g., 2-Chloro-5-nitropyridine, CAS 4548-45-2) suggest storing in dark, cool environments to prevent nitro group reduction or ring oxidation .

Q. What purification techniques are effective for isolating this compound?

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients to separate isomers.

- Recrystallization : Polar solvents like ethanol/water mixtures yield high-purity crystals. For example, 2,4-Dimethyl-3-nitropyridine (CAS 1074-76-6) is purified via ethanol recrystallization .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Optimization strategies include:

- Temperature control : Maintaining nitration below 5°C reduces side reactions.

- Catalyst screening : Lewis acids (e.g., FeCl₃) may enhance regioselectivity, as seen in nitration of substituted pyridines .

- Solvent selection : Non-polar solvents (e.g., dichloromethane) improve nitro group orientation .

Q. What computational methods predict the reactivity of this compound?

Density Functional Theory (DFT) calculations model electron density and frontier molecular orbitals to predict nitration sites. Studies on methylpiperidines () demonstrate thermochemical profiling (e.g., ΔvapH°) to assess stability and reactivity .

Q. What mechanistic insights exist for reactions involving this compound?

Nitro group reduction (e.g., catalytic hydrogenation) proceeds via intermediate nitroso and hydroxylamine derivatives. For analogs like 3,5-Difluoro-N-methylpyridin-2-amine (CAS 1803584-01-1), fluorine substituents influence reaction pathways by altering electron-withdrawing effects .

Q. How can this compound be functionalized for novel applications?

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl groups at the nitro position.

- Nitro group conversion : Reduce to amine for further derivatization (e.g., amide formation). Similar strategies are applied to 2-(2,5-Difluorophenyl)pyridine-3-carbonitrile (CAS 1226149-93-4) .

Q. How should researchers resolve contradictions in experimental data (e.g., spectral vs. computational results)?

Adopt iterative validation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。